B1578782 Beta-Amyloid (1-36)

Beta-Amyloid (1-36)

Numéro de catalogue: B1578782
Poids moléculaire: 4017.5
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Beta-Amyloid (1-36) is a useful research compound. Molecular weight is 4017.5. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (1-36) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (1-36) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Role in Alzheimer's Disease Pathology

Beta-Amyloid (1-36) is part of the larger beta-amyloid peptide family, which includes the more extensively studied variants such as Aβ(1-42) and Aβ(1-40). Research indicates that these peptides are critical in the pathogenesis of Alzheimer's disease, contributing to neurodegeneration and cognitive decline.

  • Neurotoxicity : Aβ peptides, including Aβ(1-36), can form oligomers that are toxic to neurons. Studies have shown that soluble forms of Aβ can disrupt synaptic function and promote neuroinflammation, leading to neuronal death .
  • Cognitive Decline : Elevated levels of Aβ(1-36) correlate with cognitive impairment in AD patients. It has been suggested that monitoring this peptide could serve as an indicator of disease progression .

Diagnostic Biomarkers

Beta-Amyloid (1-36) has potential as a biomarker for Alzheimer's disease diagnosis and prognosis:

Therapeutic Applications

The therapeutic targeting of beta-amyloid peptides has been a focus of Alzheimer's research:

  • Monoclonal Antibodies : Recent developments include monoclonal antibodies targeting aggregated forms of beta-amyloid. Drugs like aducanumab and lecanemab aim to reduce amyloid plaque burden in the brain, showing promise in clinical trials for improving cognitive outcomes .
  • BACE Inhibitors : Beta-site APP-cleaving enzyme 1 (BACE1) inhibitors represent another therapeutic strategy aimed at reducing the production of beta-amyloid peptides. Although many candidates have failed in clinical trials due to safety concerns, ongoing research continues to explore safer alternatives .

Experimental Models

Research involving beta-amyloid (1-36) often utilizes animal models to study its effects on AD pathology:

  • Transgenic Mouse Models : These models are instrumental in understanding the role of beta-amyloid in neurodegeneration. Studies have demonstrated that administration of Aβ(1-42) leads to significant neuroinflammatory responses and cognitive deficits, mimicking aspects of human AD pathology .
  • In Vivo Studies : Experimental injections of beta-amyloid peptides into specific brain regions allow researchers to observe resultant changes in behavior, neuroinflammation, and neuronal survival over time. Such studies provide insights into the temporal dynamics of amyloid-induced pathology .

Summary Table of Applications

Application AreaDescriptionKey Findings
Role in PathologyContributes to neurodegeneration and cognitive declineSoluble forms disrupt synaptic function
Diagnostic BiomarkersPotential use as a biomarker for ADDecreased CSF levels correlate with cognitive impairment
Therapeutic ApplicationsTargeting amyloid for treatmentMonoclonal antibodies show promise in reducing plaque burden
Experimental ModelsUse of transgenic mice to study effects on ADInjection studies mimic human AD pathology

Propriétés

Poids moléculaire

4017.5

Séquence

DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMV

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.